molecular formula C11H12N4O B12853982 N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide

N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide

Cat. No.: B12853982
M. Wt: 216.24 g/mol
InChI Key: YPLDOSLVCYUKGH-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a synthetic organic compound with the molecular formula C11H12N4O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide typically involves the following steps:

    Formation of the Benzo[d][1,2,3]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl halides.

    Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and cyclopropyl positions, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxamide
  • N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide

Uniqueness

N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the carboxamide group at the 5-position of the triazole ring can result in different binding affinities and selectivities compared to other positional isomers.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

N-cyclopropyl-1-methylbenzotriazole-5-carboxamide

InChI

InChI=1S/C11H12N4O/c1-15-10-5-2-7(6-9(10)13-14-15)11(16)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,16)

InChI Key

YPLDOSLVCYUKGH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3CC3)N=N1

Origin of Product

United States

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